Cas no 1161787-83-2 (trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid)

Technical Introduction: trans-4-(3-Bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 3-bromophenyl substituent and a Boc-protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trans configuration ensures stereochemical precision, while the bromophenyl group offers a handle for further functionalization via cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The carboxylic acid moiety allows for additional derivatization, making it valuable for constructing complex molecular architectures. Its well-defined structure and functional group compatibility support applications in medicinal chemistry and materials science.
trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid structure
1161787-83-2 structure
Product name:trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
CAS No:1161787-83-2
MF:C16H19BrNO4
Molecular Weight:369.2304
MDL:MFCD06659267
CID:3163959
PubChem ID:44828618

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • BOC-(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
    • trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
    • 1161787-83-2
    • AKOS015841365
    • Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
    • SCHEMBL10277788
    • AS-50499
    • (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
    • CS-0356465
    • (+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
    • rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
    • AKOS015898168
    • P10381
    • 959582-16-2
    • (3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • CS-0053784
    • EN300-1454709
    • (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
    • (3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
    • MFCD06659267
    • MDL: MFCD06659267
    • インチ: 1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1
    • InChIKey: WLZJBSBJNUMFEY-OLZOCXBDSA-M
    • SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])[C@@]1([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C(=O)[O-]

計算された属性

  • 精确分子量: 369.058
  • 同位素质量: 369.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.7
  • XLogP3: 3.5

じっけんとくせい

  • PSA: 66.84000
  • LogP: 3.42210

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07855-250mg
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
1161787-83-2 95%
250mg
¥775.0 2024-07-18
Chemenu
CM220973-5g
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
1161787-83-2 95%
5g
$1558 2021-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07855-1g
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
1161787-83-2 95%
1g
¥1938.0 2024-07-18
eNovation Chemicals LLC
D574942-1g
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
1161787-83-2 98%
1g
$1390 2024-08-03
abcr
AB280392-250 mg
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; .
1161787-83-2 95%
250mg
€298.10 2023-04-26
abcr
AB280392-100mg
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; .
1161787-83-2 95%
100mg
€189.90 2024-04-20
eNovation Chemicals LLC
Y1213977-5g
rel-(3R,4S)-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
1161787-83-2 95%
5g
$1100 2025-02-26
1PlusChem
1P000CAY-1g
1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
1161787-83-2 95%
1g
$209.00 2023-12-26
1PlusChem
1P000CAY-250mg
1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
1161787-83-2 95%
250mg
$79.00 2023-12-26
A2B Chem LLC
AA15146-1g
Boc-(+/-)-trans-4-(3-bromo-phenyl)-pyrrolidine-3-carboxylic acid
1161787-83-2 95%
1g
$210.00 2024-04-20

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 関連文献

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acidに関する追加情報

Trans-4-(3-Bromophenyl)-1-tert-Butoxycarbonyl-Pyrrolidine-3-Carboxylic Acid (CAS No. 1161787-83-2): A Comprehensive Overview

Trans-4-(3-Bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid (CAS No. 1161787-83-2) is a versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidine-3-carboxylic acid moiety, making it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.

The bromophenyl group in this compound is known for its ability to participate in various chemical reactions, including cross-coupling reactions and substitution reactions. This feature makes it a valuable building block in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group, on the other hand, is widely used in organic synthesis to protect amino groups during multi-step reactions. It can be easily removed under mild acidic conditions, allowing for the controlled release of the amino functionality at specific stages of the synthesis.

The pyrrolidine-3-carboxylic acid moiety is a key structural element that imparts unique properties to the compound. Pyrrolidines are cyclic secondary amines that are commonly found in natural products and bioactive molecules. The presence of a carboxylic acid group further enhances the compound's potential for forming hydrogen bonds and participating in various biological interactions. This combination of functional groups makes trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid an attractive candidate for drug discovery and development.

In recent years, significant progress has been made in understanding the biological activities and potential therapeutic applications of compounds with similar structures. For instance, pyrrolidine derivatives have been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. The bromophenyl group has also been associated with enhanced cellular uptake and improved pharmacokinetic profiles, which are crucial factors in drug design.

One notable application of trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid is in the development of inhibitors for specific enzymes involved in disease pathways. Enzyme inhibitors are a class of drugs that can modulate the activity of target enzymes, thereby disrupting disease processes. The unique structure of this compound allows it to interact with specific binding sites on enzymes, potentially leading to selective inhibition and reduced side effects.

In addition to its potential as an enzyme inhibitor, trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid has also shown promise in the field of protein-protein interaction (PPI) inhibitors. PPIs play critical roles in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By disrupting these interactions, PPI inhibitors can offer new therapeutic strategies for treating diseases such as cancer and neurodegenerative disorders.

The synthesis of trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid typically involves several steps, including the formation of the pyrrolidine ring, introduction of the bromophenyl group, and protection with the Boc group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the bromophenyl group with high selectivity and yield.

In conclusion, trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid (CAS No. 1161787-83-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it a valuable starting material for the synthesis of bioactive molecules with diverse applications. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, positioning it as a promising candidate for future drug development efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1161787-83-2)trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
A901574
Purity:99%
はかる:1g
Price ($):336.0